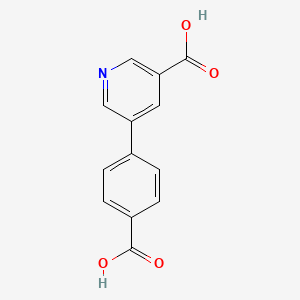

Ácido 5-(4-carboxifenil)nicotínico

Descripción general

Descripción

5-(4-Carboxyphenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Carboxyphenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Carboxyphenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polímeros de Coordinación

Este compuesto puede actuar como un ligando de coordinación versátil debido a su flexibilidad estructural, lo que le permite mostrar varios modos de coordinación. Esto lo hace útil para construir polímeros de coordinación con aplicaciones potenciales en ciencia de materiales .

Sondas Luminiscentes

Sirve como un bloque de construcción para marcos metal-orgánicos (MOFs) que pueden ser modificados post-sintéticamente para crear sondas luminiscentes sensibles de relación de activación para la detección de gases como el sulfuro de hidrógeno (H2S) .

Materiales Fotónicos

La función carboxilato en este compuesto permite modificaciones como coordinación y conjugación, mejorando la eficiencia de los macróciclos utilizados en materiales fotónicos .

Generación de Oxígeno Fotoinducida

Puede mejorar la generación de oxígeno fotoinducida cuando se utiliza como parte de un marco metal-orgánico basado en porfirina, lo cual es significativo para aplicaciones en remediación ambiental y energética .

Propiedades

IUPAC Name |

5-(4-carboxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUGZZHMSXYXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687452 | |

| Record name | 5-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597565-52-1 | |

| Record name | 5-(4-Carboxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597565-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(4-Carboxyphenyl)nicotinic acid contribute to the formation of metal-organic frameworks, and what are the potential advantages of the resulting structures?

A1: 5-(4-Carboxyphenyl)nicotinic acid functions as a versatile, multidentate ligand in the synthesis of MOFs. [, ] The molecule possesses three potential binding sites: two carboxylic acid groups and one nitrogen atom within the pyridine ring. This allows it to bridge metal ions, forming extended, porous network structures. [, ] The resulting MOFs exhibit distinct properties depending on the chosen metal ion and synthesis conditions. For example, researchers have successfully synthesized MOFs with cobalt ions, demonstrating interesting magnetic properties and potential applications in sorption. [] Additionally, a copper-based MOF incorporating this ligand showed structural similarities to the semiconductor MoS2, opening possibilities for applications in electronic materials. []

Q2: Can you elaborate on the different structural characteristics observed in MOFs constructed with 5-(4-Carboxyphenyl)nicotinic acid and their potential implications?

A2: Research has revealed that 5-(4-Carboxyphenyl)nicotinic acid can lead to diverse MOF architectures. In one study, the reaction with cobalt ions produced two distinct 3D frameworks, each with a (3,6)-connected topology but differing in chirality and pore arrangements. [] One framework exhibited chiral, helical channels, while the other presented an achiral structure. These distinct structural features can influence the material's properties and potential applications, such as selective sorption, catalysis, or enantioselective separations. [] Another study demonstrated the formation of a layered copper-based MOF with structural resemblance to MoS2, suggesting potential in optoelectronic devices. [] This highlights the versatility of 5-(4-Carboxyphenyl)nicotinic acid in constructing MOFs with tailored functionalities by carefully selecting the metal ions and reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)

![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)